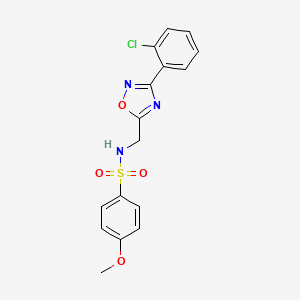![molecular formula C24H26N4O2 B7693685 4-ethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693685.png)
4-ethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]quinolines, a class of compounds to which the given compound belongs, has been extensively researched . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Molecular Structure Analysis
1H-pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazolo[3,4-b]quinolines can vary greatly depending on their specific structure . Information about the physical and chemical properties of “4-ethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is not available in the sources I found.作用机制
The mechanism of action of 4-ethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the modulation of various biological pathways. It can inhibit the activity of protein kinases, such as PKA and PKC, which are involved in cellular signaling and regulation. This compound can also inhibit phosphodiesterases, which are enzymes that degrade cyclic nucleotides, leading to an increase in intracellular cAMP and cGMP levels. This can modulate various cellular processes, such as gene expression, ion channel activity, and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can modulate the activity of several targets, leading to changes in cellular processes. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and modulate immune cell function. It can also modulate neurotransmitter release and synaptic plasticity, leading to changes in neuronal activity.
实验室实验的优点和局限性
4-ethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has several advantages for lab experiments, such as its small size, high potency, and selectivity for specific targets. It can modulate various biological pathways, making it a versatile tool for studying cellular processes and disease mechanisms. However, there are also limitations to using this compound in lab experiments, such as its potential toxicity and off-target effects. It is important to optimize the concentration and exposure time of this compound to minimize these effects.
未来方向
There are several future directions for the use of 4-ethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in scientific research. One potential direction is the development of this compound as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another potential direction is the use of this compound as a tool for studying neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound can modulate neurotransmitter release and synaptic plasticity, making it a potential therapeutic agent for these disorders. Additionally, this compound can modulate immune cell function, making it a potential immunomodulatory agent for the treatment of autoimmune diseases. Further studies are needed to determine the efficacy and safety of this compound in these applications.
合成方法
The synthesis of 4-ethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves several steps, including the reaction of 4-ethoxybenzoyl chloride with 7-methyl-1H-pyrazolo[3,4-b]quinoline-3-amine, followed by the addition of isobutylamine and purification through column chromatography. The purity and yield of this compound can be optimized through various methods, such as recrystallization and HPLC purification.
科学研究应用
4-ethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has shown potential in various scientific research applications, including cancer research, neuroscience, and immunology. It can modulate the activity of several targets, such as protein kinases and phosphodiesterases, which are involved in various cellular processes. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. It can also modulate neurotransmitter release and synaptic plasticity, making it a potential tool for studying neurological disorders. Additionally, this compound can modulate immune cell function, making it a potential immunomodulatory agent.
属性
IUPAC Name |
4-ethoxy-N-[7-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-5-30-19-10-8-17(9-11-19)24(29)26-22-20-13-18-7-6-16(4)12-21(18)25-23(20)28(27-22)14-15(2)3/h6-13,15H,5,14H2,1-4H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDKTDIBSMYIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN(C3=C2C=C4C=CC(=CC4=N3)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
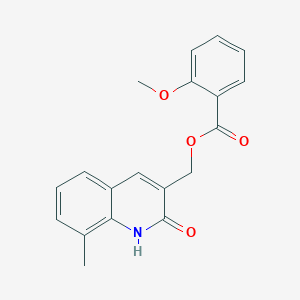


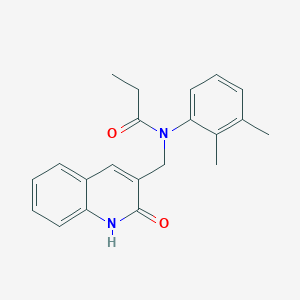
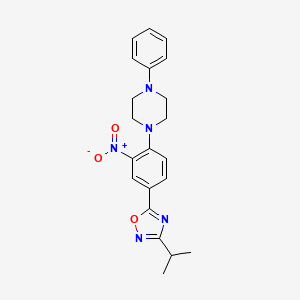

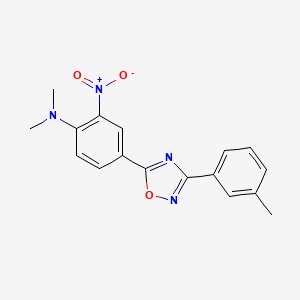



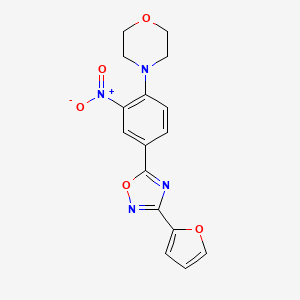

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide](/img/structure/B7693686.png)
